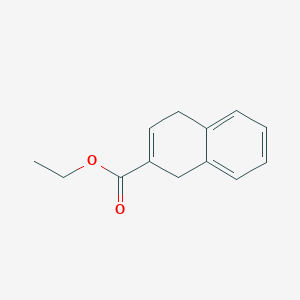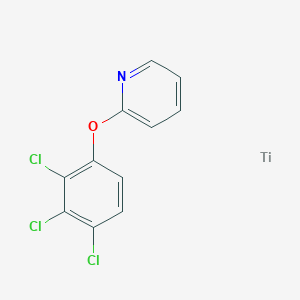
Titanium;2-(2,3,4-trichlorophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is a complex compound that combines the properties of titanium with the unique characteristics of a trichlorophenoxy-pyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium;2-(2,3,4-trichlorophenoxy)pyridine typically involves the coordination of titanium with the 2-(2,3,4-trichlorophenoxy)pyridine ligand. One common method involves the reaction of titanium tetrachloride with 2-(2,3,4-trichlorophenoxy)pyridine in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Titanium;2-(2,3,4-trichlorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The trichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species .
Scientific Research Applications
Titanium;2-(2,3,4-trichlorophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of Titanium;2-(2,3,4-trichlorophenoxy)pyridine involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The trichlorophenoxy-pyridine ligand also plays a role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial processes.
2,2’-Bipyridine: A ligand similar to 2-(2,3,4-trichlorophenoxy)pyridine but without the trichloro substitution.
Titanium isopropoxide: Another titanium compound used in organic synthesis and material science.
Uniqueness
Titanium;2-(2,3,4-trichlorophenoxy)pyridine is unique due to the presence of the trichlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it suitable for specific applications that other titanium compounds may not be able to achieve .
Properties
CAS No. |
84470-84-8 |
|---|---|
Molecular Formula |
C11H6Cl3NOTi |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
titanium;2-(2,3,4-trichlorophenoxy)pyridine |
InChI |
InChI=1S/C11H6Cl3NO.Ti/c12-7-4-5-8(11(14)10(7)13)16-9-3-1-2-6-15-9;/h1-6H; |
InChI Key |
KUNDCLRXAZYOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


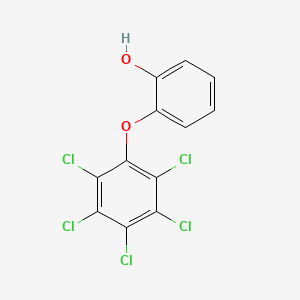
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
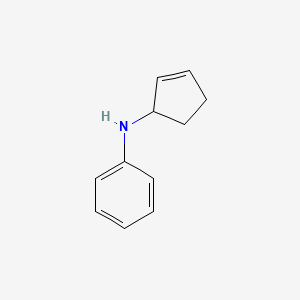

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
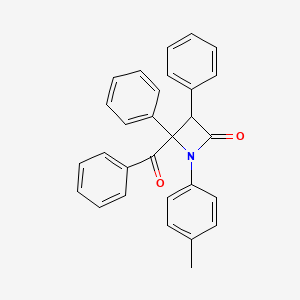
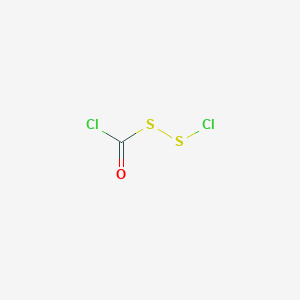

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)

